molecular formula C11H12N4O3S B2621143 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 565179-65-9

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B2621143
CAS RN: 565179-65-9
M. Wt: 280.3
InChI Key: JKPWEPXMZBBPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains several functional groups. It has an acetic acid group, a 1,2,4-triazole ring, a methoxyphenyl group, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the acetic acid group would likely play a significant role in its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetic acid group could participate in acid-base reactions, and the amino group on the 1,2,4-triazole ring could act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group could affect its solubility in water .

Mechanism of Action

The exact mechanism of action of AMTSA is not yet fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
AMTSA has been found to have several biochemical and physiological effects. In vitro studies have shown that AMTSA inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. Animal studies have also shown that AMTSA has anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

AMTSA has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various in vitro and animal studies. However, there are also limitations to using AMTSA in lab experiments. The compound has not yet been extensively studied in humans, and its safety profile is not yet fully understood.

Future Directions

There are several future directions for research on AMTSA. One area of research is the development of new anti-inflammatory and anti-cancer drugs based on the structure of AMTSA. Another area of research is the investigation of the compound's potential as a new antibiotic. Further studies are also needed to fully understand the mechanism of action of AMTSA and its safety profile in humans.

Synthesis Methods

AMTSA can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reduced to form the corresponding amine, which is further reacted with 2-methoxyphenyl isothiocyanate to yield the final product.

Scientific Research Applications

AMTSA has been found to have potential applications in various fields of scientific research. One of the major applications of AMTSA is in the field of medicinal chemistry, where it has been shown to exhibit anti-inflammatory and anti-cancer properties. AMTSA has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, similar compounds can cause skin and eye irritation .

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-8-5-3-2-4-7(8)10-13-14-11(15(10)12)19-6-9(16)17/h2-5H,6,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWEPXMZBBPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.